N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including an N-mesityl group, a chromeno[2,3-d]pyrimidin-4-yl group, and a thioacetamide group . The N-mesityl group is known to accelerate N-heterocyclic carbene catalyzed reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through N-heterocyclic carbene catalyzed reactions . Pyridopyrimidine derivatives, which share some structural similarities with your compound, are synthesized through various methods, including the Gould–Jacobs reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tolyl group, a component of the compound, can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
N-mesityl substituted NHCs are known to catalyze reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with similar functional groups exhibit aromaticity, and they might be nonpolar and hydrophobic .Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
New derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine were synthesized, demonstrating the versatility of similar compounds in creating polyfunctionally substituted heterocycles, including chromeno and pyrimidine derivatives. These compounds were characterized by various spectral studies, highlighting their potential for further chemical modification and application in medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Anti-inflammatory Activities
Novel series of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds exhibited significant activity, suggesting the potential of N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide analogs in developing new therapeutic agents (Rajanarendar et al., 2012).
Synthesis and Evaluation of Antimicrobial Activities
A study described the synthesis and biological evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, showcasing the antimicrobial and antioxidant activities of these compounds. This further underlines the chemical diversity and biological potential of compounds related to N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide (Ravindernath, S. Reddy, & Sunil, 2013).
Anticancer Potential
Anticancer Evaluation of Fused Coumarino-Pyrimidine Derivatives
The synthesis and anticancer evaluation of fused coumarino-[4,3-d]-pyrimidine derivatives were explored, with some compounds showing potential against hepatocellular carcinoma cell lines. This indicates the promise of similar compounds in anticancer drug development (Sherif & Yossef, 2013).
Docking Studies for Breast Cancer
Docking studies on some synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives, including compounds similar to N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide, were conducted for breast cancer. Compounds exhibited high activity, emphasizing the potential for targeting cancer cells through specific molecular interactions (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S/c1-17-9-11-22(12-10-17)28-32-29-24(15-23-8-6-7-19(3)27(23)35-29)30(33-28)36-16-25(34)31-26-20(4)13-18(2)14-21(26)5/h6-14H,15-16H2,1-5H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZJRWQHTXHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
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